molecular formula C10H18S B15274585 Spiro[4.5]decane-6-thiol

Spiro[4.5]decane-6-thiol

Cat. No.: B15274585
M. Wt: 170.32 g/mol
InChI Key: CNWCLUQDKSAKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Spiro[4.5]decane-6-thiol is an organic sulfur-containing compound with the molecular formula C10H18S and a molecular weight of 170.31 g/mol . It features a unique spiro[4.5]decane scaffold, a saturated hydrocarbon structure consisting of two fused cycloalkane rings (cyclohexane and cyclopentane) sharing a single carbon atom . This spirocyclic core provides a rigid, three-dimensional architecture that is of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science. Research Value and Applications The spiro[4.5]decane structure is a privileged scaffold in drug discovery due to its ability to enhance the structural complexity and physicochemical properties of molecules . Spirocyclic compounds are found in numerous natural products and active pharmaceutical ingredients, exhibiting a wide range of pharmacological activities such as antifungal, antiviral, and activity against neurodegenerative diseases . Furthermore, the incorporation of a thiol group (-SH) makes this compound a versatile building block for synthesizing more complex molecules. Thiols can undergo various reactions, including oxidation and formation of disulfide bonds, which are useful in developing functional materials and ligands for catalysis . Researchers may utilize this compound as a key intermediate in the diastereoselective synthesis of complex spirocyclic systems or in the development of novel compounds for biological evaluation . Handling and Usage This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the relevant Safety Data Sheet for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

spiro[4.5]decane-10-thiol

InChI

InChI=1S/C10H18S/c11-9-5-1-2-6-10(9)7-3-4-8-10/h9,11H,1-8H2

InChI Key

CNWCLUQDKSAKAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)C(C1)S

Origin of Product

United States

Reactivity and Chemical Transformations of Spiro 4.5 Decane 6 Thiol

Reactions Involving the Thiol Moiety

The thiol group is a versatile functional group known to participate in a wide array of chemical reactions. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the propensity of the S-H bond to undergo homolytic or heterolytic cleavage.

Oxidation Reactions and Sulfur Chemistry

The sulfur atom in the thiol group of Spiro[4.5]decane-6-thiol can exist in various oxidation states, leading to a range of sulfur-containing derivatives. The oxidation of thiols is a fundamental transformation in organic sulfur chemistry. libretexts.org

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), are expected to convert this compound into its corresponding disulfide, bis(spiro[4.5]decan-6-yl) disulfide. libretexts.orglibretexts.orgyoutube.com This reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule. chemistrysteps.com This reversible dimerization is a common feature of simple thiols. libretexts.orglibretexts.org

Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄), can further oxidize the sulfur atom. Depending on the reaction conditions and the stoichiometry of the oxidant, the oxidation can yield the corresponding sulfenic acid (unstable), sulfinic acid, or ultimately the sulfonic acid. The intermediate disulfide can also be oxidized to thiosulfinates and thiosulfonates. Furthermore, direct oxidation of the thiol can lead to the formation of a sulfoxide, which can be further oxidized to a sulfone. libretexts.orgchemistrysteps.com

Table 1: Predicted Oxidation Products of this compound

Oxidizing AgentPredicted Product(s)
I₂, H₂O₂ (mild)Bis(spiro[4.5]decan-6-yl) disulfide
Peroxy acids, KMnO₄Spiro[4.5]decane-6-sulfinic acid, Spiro[4.5]decane-6-sulfonic acid

Thiol-Ene and Thiol-Yne Additions

The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol across a double bond, typically initiated by radicals or light. wikipedia.orgtaylorandfrancis.com this compound is an excellent candidate for such reactions. The reaction with an alkene, under radical initiation (e.g., using AIBN) or photochemical conditions, would proceed via an anti-Markovnikov addition to yield a thioether. wikipedia.orgnih.gov This reaction is known for its high efficiency, stereoselectivity, and tolerance of various functional groups. taylorandfrancis.comnih.gov

Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne. Depending on the conditions, a single addition can produce a vinyl sulfide (B99878), while a double addition can lead to a dithioether. nih.gov These reactions provide a highly efficient method for covalently linking the spiro[4.5]decane scaffold to other molecules. nih.gov

Table 2: Illustrative Thiol-Ene and Thiol-Yne Reactions

ReactantConditionsPredicted Product
Alkene (R-CH=CH₂)Radical initiator (AIBN) or UV lightSpiro[4.5]decan-6-yl-(2-R-ethyl)sulfide
Alkyne (R-C≡CH)Radical initiator (AIBN) or UV lightSpiro[4.5]decan-6-yl-(2-R-vinyl)sulfide

Transformations of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane skeleton is a rigid and structurally interesting framework. While the thiol group is the primary site of reactivity, the carbocyclic rings can also undergo transformations, although these are generally less facile.

Ring Expansion and Contraction Reactions

Literature on ring expansion and contraction reactions specifically for the spiro[4.5]decane system is not abundant, and such reactions often require specific functional group arrangements that may not be directly accessible from this compound. However, rearrangement reactions in related spirocyclic systems have been documented. researchgate.netacs.org For instance, a Demjanov-Tiffeneau-type rearrangement could be envisioned if the thiol group were converted to a suitable leaving group adjacent to a carbon that can stabilize a positive charge, potentially leading to a spiro[5.5]undecane or a rearranged spiro[4.5]decane skeleton. Such transformations would likely require multi-step synthetic sequences.

Derivatization at Peripheral Positions

Functionalization of the spiro[4.5]decane scaffold at positions other than the thiol-bearing carbon would likely involve radical halogenation or other C-H activation methods. These reactions often lack regioselectivity on unactivated alkane frameworks. However, the synthesis of various functionalized spiro[4.5]decanes has been reported, which could serve as a blueprint for derivatizing the core structure. researchgate.netnih.govmdpi.comresearchgate.net For example, the introduction of a ketone or an amino group at other positions on the rings has been achieved through various synthetic strategies, which could then be used to further elaborate the molecule. nih.govmdpi.com

Mechanistic Investigations of Key Reactions

Due to the specific and relatively complex nature of this compound, dedicated mechanistic studies on its reactivity are not extensively documented in publicly available literature. However, the chemical behavior of the thiol functional group is well-established, allowing for the extrapolation of likely reaction mechanisms based on studies of simpler, analogous cyclic and aliphatic thiols, such as cyclohexanethiol. acgpubs.org The reactivity of the thiol group is principally dictated by the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond.

Mechanistic investigations into key reactions involving thiols, such as oxidation and nucleophilic substitution, provide a framework for understanding the potential transformations of this compound. These investigations often employ a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling to elucidate the step-by-step processes of bond formation and cleavage.

One of the most characteristic reactions of thiols is their oxidation to disulfides. acgpubs.org This transformation can be initiated by a variety of oxidizing agents. The generally accepted mechanism for many of these oxidations involves the formation of a thiolate anion, which then acts as the key nucleophile.

For instance, the oxidation of a generic cyclic thiol (R-SH), representative of this compound, can be mechanistically described as proceeding through initial deprotonation to form the thiolate (R-S⁻). This highly nucleophilic species can then react with an electrophilic oxidant. In the case of oxidation by halogens, such as iodine (I₂), the thiolate attacks the iodine molecule to form a sulfenyl iodide intermediate (R-S-I). This intermediate is then susceptible to attack by another thiolate molecule in a nucleophilic substitution reaction at the sulfur atom, yielding the disulfide (R-S-S-R) and an iodide ion.

Computational studies on the reactivity of thiols with various electrophiles have provided deeper insights into the transition states and intermediates involved in these transformations. These studies often highlight the "soft" nature of the sulfur atom, which, according to Hard and Soft Acid-Base (HSAB) theory, leads to a preference for reacting with "soft" electrophiles. nih.gov This principle governs the reactivity of this compound towards a range of electrophilic partners.

In the absence of direct experimental data for this compound, the following tables outline the plausible mechanistic pathways for its key reactions, based on established mechanisms for analogous thiol compounds.

Table 1: Proposed Mechanism for the Oxidation of this compound to its Disulfide

StepDescriptionReactantsIntermediates/Transition StatesProducts
1 Deprotonation: A base removes the acidic proton from the thiol group to form the highly nucleophilic thiolate anion.This compound, BaseSpiro[4.5]decane-6-thiolate anionSpiro[4.5]decane-6-thiolate anion, Conjugate acid of the base
2 Nucleophilic Attack: The thiolate anion attacks the oxidizing agent (e.g., I₂), forming a transient sulfenyl intermediate.Spiro[4.5]decane-6-thiolate anion, Oxidizing Agent (e.g., I₂)[Spiro[4.5]decan-6-yl-S-S-I]⁻ (Transition State)Spiro[4.5]decane-6-sulfenyl iodide, I⁻
3 Second Nucleophilic Attack: Another molecule of the thiolate anion attacks the sulfur atom of the sulfenyl intermediate, displacing the leaving group.Spiro[4.5]decane-6-sulfenyl iodide, Spiro[4.5]decane-6-thiolate anion[Spiro[4.5]decan-6-yl-S(S-spiro[4.5]decan-6-yl)-I]⁻ (Transition State)Bis(spiro[4.5]decan-6-yl) disulfide, I⁻

Table 2: Proposed Mechanism for Nucleophilic Substitution (S-alkylation) of this compound

StepDescriptionReactantsIntermediates/Transition StatesProducts
1 Deprotonation: A base abstracts the proton from the thiol, generating the thiolate anion.This compound, BaseSpiro[4.5]decane-6-thiolate anionSpiro[4.5]decane-6-thiolate anion, Conjugate acid of the base
2 SN2 Attack: The nucleophilic thiolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide ion in a concerted step.Spiro[4.5]decane-6-thiolate anion, Alkyl halide (R-X)[Spiro[4.5]decan-6-yl-S---R---X]⁻ (SN2 Transition State)Spiro[4.5]decan-6-yl alkyl sulfide, X⁻

It is important to emphasize that these proposed mechanisms are based on the well-understood reactivity of simpler thiols. The unique steric environment of the spirocyclic framework in this compound could potentially influence reaction rates and, in some cases, favor alternative pathways. However, the fundamental electronic principles governing the reactivity of the thiol group are expected to remain consistent. Further dedicated experimental and computational studies on this compound are necessary to definitively elucidate the mechanisms of its key chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like Spiro[4.5]decane-6-thiol, providing detailed information about the hydrogen and carbon frameworks.

The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment and the rigid spirocyclic framework. The protons on the cyclopentane (B165970) and cyclohexane (B81311) rings exhibit distinct resonances, often with complex multiplicity due to spin-spin coupling. The proton of the thiol group (-SH) typically appears as a broad singlet, with its chemical shift being sensitive to concentration and solvent.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. The spiro carbon, being a quaternary center, shows a characteristic chemical shift. The carbon atom attached to the thiol group (C-6) is also readily identifiable by its downfield shift due to the electronegativity of the sulfur atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Spiro[4.5]decane Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Spiro Carbon-~45-55
C-6~2.8-3.5 (m)~40-50
-SH~1.0-2.0 (br s)-
Cyclopentane CH₂~1.2-1.8 (m)~25-40
Cyclohexane CH₂~1.2-1.9 (m)~20-35

Note: The exact chemical shifts can vary depending on the solvent and specific stereoisomer.

To unravel the intricate network of proton and carbon connectivities, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of proton networks within the cyclopentane and cyclohexane rings. This is crucial for assigning the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around the spiro center and confirming the attachment of the thiol group to the C-6 position.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula (C₁₀H₁₈S).

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. The loss of the thiol group (•SH) or a hydrogen sulfide (B99878) molecule (H₂S) are common fragmentation pathways for thiols. The spirocyclic framework can also undergo retro-Diels-Alder type reactions or ring cleavages, leading to a series of fragment ions that provide further structural evidence.

Table 2: Plausible Mass Spectrometric Fragments for this compound

m/zProposed Fragment
170[M]⁺ (Molecular Ion)
137[M - SH]⁺
136[M - H₂S]⁺
VariesFragments from ring cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is primarily used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by a weak absorption band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group. The C-H stretching vibrations of the aliphatic rings would appear in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The S-H stretch is also observable in the Raman spectrum, often as a more intense band than in the IR. The symmetric C-C stretching vibrations of the spirocyclic skeleton can also give rise to characteristic Raman signals, offering insights into the conformational properties of the rings.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

While spectroscopic techniques provide a wealth of information about connectivity and local geometry, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.

This technique is unparalleled in its ability to unambiguously establish the absolute and relative stereochemistry of the chiral centers, including the spiro carbon and the C-6 carbon. The resulting crystal structure would provide a detailed and accurate model of the molecule's conformation, revealing the puckering of the cyclopentane and cyclohexane rings and the orientation of the thiol group.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Spiro[4.5]decane-6-thiol, these calculations would typically involve methods like Density Functional Theory (DFT) to elucidate its electronic structure. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its susceptibility to electrophilic attack and the LUMO energy its propensity to react with nucleophiles.

Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index would be calculated to provide a quantitative measure of the molecule's chemical behavior. No specific studies detailing these calculations for this compound have been identified.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. Due to the flexibility of the cyclohexane (B81311) and cyclopentane (B165970) rings, the molecule can exist in various conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This would likely reveal different chair and boat conformations for the cyclohexane ring and envelope or twist conformations for the cyclopentane ring, as well as various orientations of the thiol group (axial vs. equatorial).

The relative energies of these conformers would determine their population at a given temperature. Understanding the conformational landscape is essential as the reactivity and spectroscopic properties of the molecule can be highly dependent on its three-dimensional shape. At present, there is no published research detailing the specific energy landscapes of this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the thiol group to form disulfides or sulfonic acids, or its reaction as a nucleophile, could be modeled. This would involve identifying the reactants, products, and any intermediates along the reaction pathway.

A critical aspect of this modeling is the location and characterization of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. Methods such as the Nudged Elastic Band (NEB) or searching for a first-order saddle point on the potential energy surface are commonly employed for this purpose. No such reaction pathway modeling or transition state analysis has been found in the literature for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can also predict various spectroscopic properties of a molecule. For this compound, this would include:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms in the molecule. These predicted shifts could be compared with experimental data to confirm the structure and assign peaks in the spectra.

Infrared (IR) Spectroscopy: Prediction of the vibrational frequencies and their intensities. This would help in identifying characteristic vibrational modes, such as the S-H stretching frequency of the thiol group.

UV-Vis Spectroscopy: Calculation of the electronic transitions to predict the wavelengths of maximum absorption.

Currently, there is no published experimental or computationally predicted spectroscopic data specifically for this compound that would allow for such a correlation.

Applications in Chemical Science and Technology Non Biological

Spiro[4.5]decane-6-thiol as a Key Intermediate in Complex Organic Synthesis

The spiro[4.5]decane scaffold is a common motif in numerous natural products, particularly sesquiterpenes. The synthesis of these complex molecules often relies on the strategic construction of the spirocyclic core. While direct literature on the use of this compound as an intermediate is not abundant, its precursor, spiro[4.5]decan-6-one, and other derivatives are well-established in organic synthesis. mdpi.comresearchgate.netnih.gov

The synthesis of the spiro[4.5]decane ring system can be achieved through various methods, including intramolecular aldol (B89426) condensation, Diels-Alder reactions, and transition metal-catalyzed cyclizations. mdpi.com For instance, the Robinson annulation is a classic method for constructing the cyclohexane (B81311) ring onto a cyclopentanone (B42830) precursor. More contemporary methods involve photocatalysis and organocatalysis to achieve high diastereoselectivity in the synthesis of functionalized spiro[4.5]decanes. mdpi.com

Once the spiro[4.5]decan-6-one is obtained, it can be converted to this compound through several established synthetic routes for thiol synthesis. chemistrysteps.commdpi.com A common method involves the reduction of the corresponding sulfonyl chloride or disulfide. Alternatively, the ketone can be converted to a leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). chemistrysteps.com

The thiol functionality in this compound opens up a plethora of possibilities for further synthetic transformations. The thiol group can be alkylated, acylated, or oxidized to form sulfides, thioesters, sulfoxides, and sulfones, respectively. masterorganicchemistry.com These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The unique three-dimensional structure of the spiro[4.5]decane scaffold, combined with the reactivity of the thiol group, makes this compound a potentially valuable intermediate in the total synthesis of natural products and the development of new chemical entities.

Potential in Materials Science and Polymer Chemistry

The thiol functionality of this compound makes it a promising candidate for applications in materials science and polymer chemistry, primarily through thiol-ene and thiol-yne "click" reactions. wikipedia.orgnih.gov These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of well-defined polymers and materials.

Thiol-Ene Polymerization:

This compound can act as a monomer in thiol-ene polymerization when reacted with di- or multifunctional alkenes. wikipedia.orgrsc.orgacs.org The resulting polymers would incorporate the rigid and bulky spiro[4.5]decane unit into the polymer backbone, which could significantly influence the material's properties. For instance, the introduction of this spirocyclic structure could enhance the thermal stability, glass transition temperature (Tg), and mechanical strength of the polymer.

Potential Property Influence of Spiro[4.5]decane Unit
Thermal StabilityIncreased due to the rigid spirocyclic structure.
Glass Transition Temp. (Tg)Potentially higher due to restricted chain mobility.
Mechanical StrengthMay be enhanced by the bulky and robust scaffold.
SolubilityCould be tailored by the choice of co-monomer.

Surface Modification:

The thiol group of this compound can be readily grafted onto surfaces that have been functionalized with alkene groups. This surface modification can be used to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, and adhesion. The bulky spiro[4.5]decane group would create a unique surface topography, which could be beneficial for applications in areas like anti-fouling coatings and specialized sensors.

Role as a Ligand or Precursor in Catalysis

Thiols and their corresponding thiolates are well-known for their ability to coordinate with a wide range of transition metals. nih.govnih.govwikipedia.orgmdpi.com The sulfur atom in this compound possesses lone pairs of electrons that can be donated to a metal center, forming a stable metal-ligand complex. The unique steric and electronic properties imparted by the spiro[4.5]decane scaffold could lead to novel catalytic activities.

Homogeneous Catalysis:

This compound can be employed as a ligand in homogeneous catalysis. The bulky spirocyclic framework can create a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction. For example, in asymmetric catalysis, a chiral version of this compound could be used to induce enantioselectivity in the formation of a desired product.

Metal Potential Catalytic Application
PalladiumCross-coupling reactions (e.g., Suzuki, Heck).
RhodiumHydroformylation, hydrogenation.
RutheniumMetathesis, hydrogenation. nih.govnih.gov
GoldGold-catalyzed organic transformations.

Heterogeneous Catalysis:

This compound can also be used to functionalize the surface of solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. The thiol group provides a strong anchoring point for the metal nanoparticles. mdpi.com The spiro[4.5]decane moiety could act as a spacer, preventing the aggregation of metal nanoparticles and thereby maintaining their catalytic activity over time.

Applications in Specialty Chemicals (e.g., fragrance raw materials based on the spiro[4.5]decane scaffold, excluding sensory descriptions)

The spiro[4.5]decane skeleton is found in a number of commercially important fragrance ingredients. While there is no specific information available on the use of this compound itself as a fragrance raw material, the structural motif is well-established in the fragrance industry. Sulfur-containing compounds are known to be potent odorants, often with very low odor thresholds. scite.airesearchgate.netnih.gov

The synthesis of fragrance molecules often involves the modification of a core scaffold to fine-tune its olfactory properties. The thiol group in this compound provides a reactive handle for the introduction of other functional groups that could lead to new fragrance compounds. For example, the thiol could be converted into a thioether or a thioester, which are classes of compounds known to possess interesting and diverse aromas. researchgate.netgoogle.com The synthesis of such derivatives from this compound would be a straightforward approach to expanding the palette of available spirocyclic fragrance ingredients.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of spiro compounds is a recognized challenge in organic chemistry due to the creation of a quaternary spiro-center. mdpi.comrsc.org Future work on Spiro[4.5]decane-6-thiol will necessitate the development of efficient and environmentally benign synthetic pathways. A logical starting point is the commercially available Spiro[4.5]decan-6-one. nih.gov

A potential multi-step synthesis could involve:

Reduction of the ketone to the corresponding alcohol, Spiro[4.5]decan-6-ol. nist.gov

Activation of the alcohol by converting it into a good leaving group, such as a tosylate or a halide.

Nucleophilic Substitution with a sulfur nucleophile. Common methods for introducing a thiol group include using sodium hydrosulfide (B80085) or a protected thiol equivalent like thiourea (B124793) followed by hydrolysis. youtube.com

Sustainable approaches to thiol synthesis are gaining traction and could be applied here. rsc.org This includes using odorless thiolating reagents and catalytic methods that avoid stoichiometric, wasteful reagents. rsc.org A comparison of potential synthetic strategies highlights the trade-offs between traditional and modern methods.

Interactive Data Table: Comparison of Potential Synthetic Routes to this compound

Route Starting Material Key Reagents Potential Advantages Potential Disadvantages
Classical Route Spiro[4.5]decan-6-one1. NaBH₄2. TsCl, Pyridine3. NaSHUtilizes readily available reagents.Multi-step; may use hazardous reagents and solvents.
Thiourea Route 6-Bromo-spiro[4.5]decane1. Thiourea2. NaOH (hydrolysis)Avoids direct use of odorous H₂S or NaSH.Requires an additional hydrolysis step.
Green Catalytic Route Spiro[4.5]decan-6-olMolybdenum-based catalyst, H₂O₂Potentially fewer steps, milder conditions, less waste. rsc.orgCatalyst development may be required for this specific substrate.
Thiol-Ene "Click" Route Spiro[4.5]dec-6-eneThioacetic acid, radical initiatorHigh efficiency and functional group tolerance. nih.govRequires synthesis of the corresponding alkene precursor.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is expected to be dictated by its two key features: the thiol group and the spirocyclic core. The thiol group is known for its nucleophilicity, mild acidity, and susceptibility to oxidation to form disulfides. youtube.com These fundamental reactions open pathways to a variety of derivatives.

Future research should explore:

Thiol-Ene and Thiol-Yne "Click" Reactions : These highly efficient reactions could be used to conjugate the spiro[4.5]decane motif to polymers, biomolecules, or surfaces, leveraging the reliability of click chemistry. nih.gov

Oxidative Coupling : Controlled oxidation could yield the corresponding disulfide, creating a larger, dimeric spirocyclic structure with potential applications in dynamic covalent chemistry.

Asymmetric Catalysis : If synthesized in an enantiomerically pure form, the thiol could serve as a novel chiral ligand for transition metal catalysts. The rigid spirocyclic backbone could enforce a specific coordination geometry, potentially leading to high enantioselectivity in asymmetric reactions. rsc.org The steric bulk of the spiro[4.5]decane framework would be a key parameter influencing catalytic activity and selectivity.

Advanced Characterization Techniques and In-Situ Studies

Thorough characterization is essential to confirm the structure and purity of this compound and its derivatives. Standard techniques such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) will be fundamental. emanresearch.orgnih.gov

Emerging opportunities lie in the application of more advanced methods:

2D NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC will be invaluable for unambiguously assigning the complex proton and carbon signals of the spirocyclic system.

Single-Crystal X-ray Diffraction : Obtaining a crystalline derivative would provide definitive proof of the three-dimensional structure, including bond lengths, angles, and the conformation of the two rings. dntb.gov.ua

In-Situ Spectroscopy : To understand reaction mechanisms and kinetics, in-situ techniques such as ReactIR or process NMR could be employed. dntb.gov.ua For instance, monitoring the oxidative dimerization of the thiol in real-time could provide critical insights into the reaction progress and the formation of any intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound through automation and flow chemistry presents a significant opportunity to enhance efficiency, safety, and scalability. spirochem.combohrium.com

Flow Synthesis : Converting the proposed multi-step synthesis into a continuous flow process could offer superior control over reaction parameters like temperature and residence time, leading to higher yields and purity. spirochem.com Handling potentially hazardous reagents or unstable intermediates is also safer in the small, contained volumes of a flow reactor. nih.gov

Automated Synthesis : An automated platform could be used to rapidly screen different reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis. sigmaaldrich.com Furthermore, an automated system could be programmed to synthesize a library of this compound derivatives by varying the reactants in the final coupling step, accelerating the discovery of new molecules with interesting properties.

Expanding Non-Biological Applications in Niche Technologies

While many spirocycles are explored for biological activity, the unique properties of this compound make it a candidate for various non-biological and materials science applications.

Self-Assembled Monolayers (SAMs) : Thiols are known to form highly ordered SAMs on gold surfaces. mdpi.com The rigid and bulky spiro[4.5]decane unit could function as a unique spacer group, creating monolayers with distinct packing densities, thicknesses, and surface properties compared to standard alkanethiols. These novel SAMs could find use in nanoelectronics, sensing, or as anti-corrosion coatings.

Interactive Data Table: Potential Properties of a this compound SAM

Property Controlling Factor Potential Application
Monolayer Thickness Length and orientation of the spirocycleTuning surface properties for sensors.
Packing Density Steric bulk of the spiro[4.5]decane groupCreating surfaces with controlled wettability.
Thermal Stability van der Waals interactions between spiro-unitsDevelopment of robust coatings for microelectronics.
Chirality Use of an enantiopure spiro-thiolChiral recognition surfaces.

Polymer Science : The thiol group can participate in thiol-ene polymerization to create novel poly(β-thioether ester)s. nih.govacs.org Incorporating the rigid spiro[4.5]decane unit into a polymer backbone could significantly enhance its thermal stability and mechanical properties, leading to new high-performance materials.

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